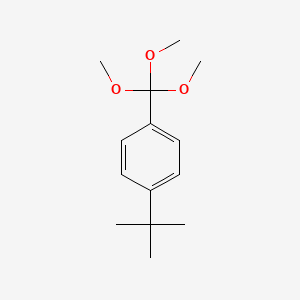

1-(tert-Butyl)-4-(trimethoxymethyl)benzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H22O3 |

|---|---|

Molecular Weight |

238.32 g/mol |

IUPAC Name |

1-tert-butyl-4-(trimethoxymethyl)benzene |

InChI |

InChI=1S/C14H22O3/c1-13(2,3)11-7-9-12(10-8-11)14(15-4,16-5)17-6/h7-10H,1-6H3 |

InChI Key |

BVDSTICOKIFYNM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(OC)(OC)OC |

Origin of Product |

United States |

Synthetic Methodologies for 1 Tert Butyl 4 Trimethoxymethyl Benzene

Strategies for Orthoester Formation on Aromatic Rings

Orthoesters are functional groups characterized by three alkoxy groups attached to a single carbon atom, with the general formula RC(OR')₃. wikipedia.org Their formation on an aromatic ring, specifically to create a benzylic orthoester like the trimethoxymethyl group, can be achieved through several strategic routes.

Direct C-H functionalization to install an orthoester onto an aromatic ring is not a commonly reported or straightforward transformation. Such a conversion would require the direct oxidation of a benzylic methyl group to the orthoester level, a process that typically involves harsh conditions and lacks selectivity. More commonly, C-H functionalization strategies are employed for bonds located alpha to heteroatoms or through the use of directing groups to achieve site-selectivity. nih.gov Therefore, direct, single-step methods for converting a compound like p-tert-butyltoluene into 1-(tert-Butyl)-4-(trimethoxymethyl)benzene are generally considered less viable than multi-step convergent approaches.

A more practical and widely employed strategy involves the conversion of a pre-existing functional group at the desired position on the aromatic ring. Aryl aldehydes and carboxylic acid derivatives serve as common and effective precursors for the synthesis of aryl orthoesters.

From Carboxylic Acid Derivatives (via the Pinner Reaction): The Pinner reaction is a classic and effective method for preparing orthoesters from nitriles. wikipedia.org This multi-step convergent synthesis would begin with a precursor like 4-tert-butylbenzoic acid. The acid can be converted to the corresponding nitrile, 4-tert-butylbenzonitrile. This nitrile then undergoes reaction with an alcohol, such as methanol (B129727), in the presence of a strong acid like hydrogen chloride (HCl). The reaction proceeds through an imido ester hydrochloride intermediate, which, upon further reaction with excess methanol, yields the final orthoester product, this compound, along with ammonium (B1175870) chloride. wikipedia.org Anhydrous conditions are essential for the success of the Pinner reaction. wikipedia.org

From Aryl Aldehydes: While less direct than the Pinner reaction, aryl aldehydes can also serve as precursors. The synthesis of thioamides from aryl aldehydes using thiourea (B124793) has been demonstrated, indicating the reactivity of the aldehyde group. mdpi.com Tandem reactions involving the addition of arylboronic acids to aldehydes can yield secondary alcohols, which can be further oxidized. nih.gov For orthoester formation, a plausible route involves converting the aldehyde (e.g., 4-tert-butylbenzaldehyde) into a gem-dihalo intermediate (e.g., 4-(dichloromethyl)-1-tert-butylbenzene) using reagents like phosphorus pentachloride. This intermediate can then be treated with sodium methoxide (B1231860) to substitute the chlorine atoms and form the trimethoxymethyl orthoester.

Regioselective Incorporation of the tert-Butyl Moiety in Aryl Orthoester Synthesis

The introduction of the tert-butyl group onto the benzene (B151609) ring must be controlled to achieve the desired 1,4- (para) substitution pattern. The method of choice is typically electrophilic aromatic substitution.

The Friedel-Crafts alkylation is a cornerstone of organic synthesis for attaching alkyl groups to aromatic rings. libretexts.org This reaction involves treating an aromatic compound with an alkylating agent in the presence of a catalyst.

Reactants and Catalysts : To synthesize a tert-butylbenzene (B1681246) scaffold, benzene is typically reacted with a tert-butylating agent such as tert-butyl chloride, tert-butyl alcohol, or isobutylene. aklectures.comcerritos.eduvaia.com The reaction is catalyzed by a strong Lewis acid, most commonly aluminum chloride (AlCl₃), or a strong protic acid like phosphoric acid or sulfuric acid. aklectures.comcerritos.eduvaia.com

Regioselectivity and Limitations : The tert-butyl group is an ortho-, para-director for subsequent electrophilic substitutions. youtube.com However, a significant challenge in Friedel-Crafts alkylation is polyalkylation, as the product (tert-butylbenzene) is more nucleophilic than the starting material (benzene), making it susceptible to further alkylation. libretexts.orgcerritos.edu To favor the monosubstituted product, a large excess of benzene is often used. The reaction of tert-butylbenzene with additional tert-butyl chloride and AlCl₃ primarily yields p-di-tert-butylbenzene, demonstrating the kinetic control that favors the para product due to steric hindrance at the ortho positions. cerritos.eduoc-praktikum.de The synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene illustrates that even with activating methoxy (B1213986) groups, polyalkylation can be controlled by steric hindrance. rsc.org

| Alkylating Agent | Catalyst | Key Feature |

| tert-Butyl chloride | AlCl₃ | Standard Lewis acid-catalyzed reaction. aklectures.com |

| tert-Butyl alcohol | H₃PO₄ | Protonation of the alcohol generates the tert-butyl carbocation electrophile. vaia.com |

| Isobutylene | Acid Catalyst | Protonation of the alkene forms the stable tertiary carbocation. |

While Friedel-Crafts alkylation is prevalent, other methods exist for introducing a tert-butyl group onto an aromatic ring.

Alkylation with t-Butyl Ethers : Hydroxy aromatic compounds can be t-butylated by reacting them with an alkyl t-butyl ether in the presence of an acidic catalyst. google.com This method provides an alternative to using gaseous isobutene while maintaining the advantages of liquid-phase reactions.

Catalysis with Zeolites : Zeolites can be employed as reusable and shape-selective catalysts for the regioselective alkylation of aromatic compounds, offering potential environmental and selectivity benefits over traditional Lewis acids. cardiff.ac.uk

Modern Perfluoro-tert-butylation : While not for the standard tert-butyl group, recent advancements have enabled the regioselective introduction of the bulky perfluoro-tert-butyl group onto arenes using arynes, highlighting ongoing innovation in the synthesis of sterically hindered aromatic compounds. acs.orgcas.cn

Optimization of Reaction Conditions and Catalyst Systems for Orthoester Synthesis

The efficiency of aryl orthoester synthesis is highly dependent on the careful optimization of reaction parameters to drive the equilibrium toward product formation.

Catalyst Systems : The formation and exchange of orthoesters are typically catalyzed by acids. rsc.org A range of catalysts, from Brønsted acids like trifluoroacetic acid (TFA) to Lewis acids, can be effective. nih.gov Studies on orthoester exchange have shown that various acid catalysts can promote the reaction at room temperature. rsc.org The choice of catalyst can significantly impact reaction rates and yields.

Reaction Conditions : A critical factor in orthoester synthesis is the removal of volatile byproducts, such as water or ethanol (B145695), which are formed during the reaction. google.com This is often achieved by using dehydrating agents, molecular sieves, or azeotropic distillation to shift the reaction equilibrium to favor the orthoester product. nih.gov Temperature also plays a key role. Microwave-assisted heating has been shown to dramatically reduce reaction times (e.g., from hours to minutes) and improve yields in orthoester-related rearrangements, suggesting its potential applicability for optimizing the synthesis itself. researchgate.net

Solvent-Free Systems : In line with green chemistry principles, some orthoester syntheses can be performed under solvent-free conditions, where one of the reagents (e.g., trimethyl orthoformate) can also serve as the solvent. researchgate.net This approach simplifies workup and reduces waste.

The table below summarizes key parameters for optimizing orthoester synthesis.

| Parameter | Common Approaches | Purpose |

| Catalyst | Brønsted acids (TFA, HCl), Lewis acids (BF₃·Et₂O) rsc.orgnih.govrsc.org | To facilitate the nucleophilic attack of the alcohol and subsequent elimination steps. |

| Temperature | Room temperature to elevated temperatures; Microwave irradiation rsc.orgresearchgate.net | To increase reaction rate; microwave heating can significantly shorten reaction times. |

| Byproduct Removal | Molecular sieves, azeotropic distillation nih.govgoogle.com | To shift the reaction equilibrium towards the product by removing water or alcohol. |

| Solvent | Inert solvents (e.g., Chloroform) or solvent-free conditions rsc.orgresearchgate.net | To dissolve reactants or simplify the reaction system. |

Role of Acid Catalysts (Lewis and Brønsted) in Acetal (B89532) and Orthoester Formation

Acid catalysis is fundamental to the formation of acetals and orthoesters. Both Brønsted and Lewis acids play a pivotal role in activating the reactants and facilitating nucleophilic attack by an alcohol.

Lewis Acids: Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂) or iron(III) chloride (FeCl₃), function by coordinating to an electronegative atom, thereby increasing the electrophilicity of the attached carbon center. nih.govacs.org In orthoester synthesis or exchange reactions, a Lewis acid can activate a carbonyl group or a related precursor, facilitating the sequential addition of alcohol molecules. niscpr.res.in The formation of a cationic intermediate is a key step, which is then attacked by the alcohol. niscpr.res.in The choice between a Brønsted and a Lewis acid can influence reaction rates and the profile of side products.

| Catalyst Type | Example(s) | Role in Orthoester Synthesis |

| Brønsted Acid | HCl, TfOH, H₂SO₄ | Protonates the nitrile or carbonyl precursor, enhancing its electrophilicity for alcohol attack. |

| Lewis Acid | BF₃·OEt₂, AlCl₃, FeCl₃ | Coordinates to an electronegative atom (e.g., oxygen, halogen) to increase the electrophilicity of the carbon center. |

Solvent Effects and Steric Considerations in Reaction Design

The design of a successful synthesis for this compound must account for both solvent effects and steric factors.

Steric Considerations: The presence of the bulky tert-butyl group is the most significant steric feature of the molecule. This group sterically hinders the positions ortho to it (positions 2 and 6 on the benzene ring), making reactions at these sites less favorable. stackexchange.comnumberanalytics.com Consequently, functionalization at the para-position (position 4) is often preferred. During the synthesis of the trimethoxymethyl group itself, the steric bulk of the tert-butyl group does not significantly impede the reaction at the distant para-position. However, any subsequent reactions on the aromatic ring will be influenced by this steric hindrance. masterorganicchemistry.comyoutube.com

Solvent Effects: The choice of solvent is critical, particularly for reactions like the Pinner synthesis, which are sensitive to moisture. numberanalytics.com Anhydrous, non-polar, or moderately polar aprotic solvents such as dioxane, benzene, or ethers are often employed to prevent the hydrolysis of the reactive intermediates. jk-sci.com The solvent can also influence the rate of reaction by stabilizing or destabilizing transition states. For acid-catalyzed reactions that involve charged intermediates, the polarity of the solvent can affect the reaction equilibrium and kinetics. In some cases, solvent-free conditions using an excess of one of the liquid reagents (like methanol) can be employed to drive the reaction to completion. rsc.org

| Factor | Influence on Synthesis of this compound |

| Steric Hindrance | The tert-butyl group directs reactions away from its ortho positions, favoring the para-substituted product. It has minimal direct steric impact on the formation of the trimethoxymethyl group at the para-position. |

| Solvent Choice | Anhydrous conditions are crucial to prevent hydrolysis of intermediates. Non-polar or aprotic solvents are generally preferred to minimize side reactions. |

Advanced Synthetic Transformations Leading to and from this compound

Once synthesized, this compound can serve as a versatile intermediate for further chemical modifications. These transformations can target either the aromatic ring or the orthoester functionality itself.

Derivatization at the para-Position of the Benzene Ring

The term "derivatization at the para-position" can be interpreted as electrophilic aromatic substitution on the disubstituted ring. The directing effects of the two existing substituents, tert-butyl and trimethoxymethyl, must be considered.

The tert-butyl group is an alkyl group and acts as a weakly activating, ortho-, para-director through an inductive effect. stackexchange.comwikipedia.org The trimethoxymethyl group , C(OCH₃)₃, is generally considered to be a deactivating, meta-directing group due to the electron-withdrawing inductive effect of the three oxygen atoms.

When both groups are present in a 1,4-arrangement, their directing effects are antagonistic. The tert-butyl group directs incoming electrophiles to positions 2 and 6 (ortho to itself), while the deactivating trimethoxymethyl group directs to positions 3 and 5 (meta to itself, and also ortho to the tert-butyl group). Given that the tert-butyl group is activating and the trimethoxymethyl group is deactivating, the positions ortho to the tert-butyl group (and meta to the orthoester) are the most likely sites for electrophilic attack. However, significant steric hindrance from the bulky tert-butyl group at these positions may favor substitution at the less hindered sites. stackexchange.comnumberanalytics.com Therefore, electrophilic substitution, such as nitration or halogenation, would likely yield a mixture of products, with substitution occurring at the positions ortho to the tert-butyl group.

| Substituent | Electronic Effect | Directing Influence |

| -C(CH₃)₃ | Activating (Inductive) | Ortho, Para |

| -C(OCH₃)₃ | Deactivating (Inductive) | Meta |

Selective Transformations of the Trimethoxymethyl Group to Other Benzylic Functionalities

The trimethoxymethyl group is synthetically valuable because it can be readily converted into other benzylic functional groups. The most common transformation is hydrolysis.

Other Transformations: While hydrolysis is the most common reaction, other transformations are possible. For instance, reduction of the orthoester to an acetal can be achieved using reagents like lithium aluminum hydride, and the resulting acetal can then be hydrolyzed to the corresponding aldehyde. google.com This provides an alternative route to 4-tert-butylbenzaldehyde (B1265539).

| Transformation | Reagents & Conditions | Product |

| Hydrolysis | H₃O⁺ (mild, aqueous) | 4-tert-Butylbenzaldehyde or Methyl 4-tert-butylbenzoate |

| Complete Hydrolysis | H₃O⁺ (stronger), then workup | 4-tert-Butylbenzoic acid |

| Reduction/Hydrolysis | 1. LiAlH₄ 2. H₃O⁺ | 4-tert-Butylbenzaldehyde |

Synthetic Utility of 1 Tert Butyl 4 Trimethoxymethyl Benzene and Its Analogues in Complex Molecule Synthesis

Role as a Versatile C1 Building Block in Organic Synthesis

The trimethoxymethyl group is a synthetic equivalent of a carboxylic acid or an aldehyde, functioning as a "C1 building block" that can be readily transformed into several key functional groups. This latent functionality allows for its use in synthetic sequences where a free aldehyde or carboxylic acid might interfere with earlier reaction steps.

The most fundamental transformation of the aryl orthoester moiety is its hydrolysis under acidic conditions to yield aldehydes and carboxylic acids. wikipedia.org The reaction proceeds through the protonation of one of the methoxy (B1213986) groups, followed by the elimination of methanol (B129727) to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water leads to a hemiacetal, which can then be further hydrolyzed to the corresponding aldehyde or oxidized to the carboxylic acid.

For 1-(tert-Butyl)-4-(trimethoxymethyl)benzene, this hydrolysis provides a direct route to 4-tert-butylbenzaldehyde (B1265539), a significant intermediate in the fragrance and agrochemical industries. googleapis.comwikipedia.org Careful control of reaction conditions can favor the formation of the aldehyde, while more vigorous conditions or the presence of an oxidizing agent will lead to 4-tert-butylbenzoic acid.

Table 1: Hydrolysis Products of this compound

| Product | Typical Reaction Conditions | Significance |

|---|---|---|

| 4-tert-Butylbenzaldehyde | Aqueous acid (e.g., HCl, H₂SO₄), controlled temperature | Intermediate for fragrances (Lilial), pesticides (Fenpropimorph). googleapis.comwikipedia.orggoogle.com |

| 4-tert-Butylbenzoic Acid | Stronger acidic conditions, prolonged reaction time, or subsequent oxidation | Precursor for polymers and pharmaceuticals. |

Beyond aldehydes and carboxylic acids, the trimethoxymethyl group serves as a gateway to other critical benzylic functionalities. The synthetic pathway typically involves an initial hydrolysis to the aldehyde, which is then converted to the desired derivative.

Benzylic Alcohols: The intermediate 4-tert-butylbenzaldehyde can be readily reduced using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) to afford 4-tert-butylbenzyl alcohol. This alcohol is a useful intermediate in its own right.

Benzylic Halides: 4-tert-butylbenzyl halides (e.g., bromide or chloride) can be synthesized from the corresponding alcohol via reaction with agents like PBr₃ or SOCl₂. Alternatively, radical halogenation of the parent 4-tert-butyltoluene (B18130) is a common industrial route to produce compounds like 4-tert-butylbenzyl bromide. google.compressbooks.pub The orthoester provides a controlled, alternative entry point to this class of compounds.

These transformations underscore the role of this compound as a stable precursor to a range of reactive benzylic intermediates.

Applications in the Synthesis of Fine Chemicals and Intermediates

The derivatives of this compound are valuable components in the production of various high-value chemicals, from pharmaceuticals to materials.

The 4-tert-butylphenyl motif is present in several biologically active molecules. While direct use of the orthoester is not always documented, its role as a precursor to key intermediates is crucial. For instance, the structural unit is found in the endothelin receptor antagonist Bosentan, which is used to treat pulmonary artery hypertension. googleapis.com The ability of this compound to provide the 4-tert-butylbenzaldehyde or 4-tert-butylbenzoic acid skeleton makes it a relevant starting point for the synthesis of such complex pharmaceutical targets. Furthermore, orthoester functionalities are found in a number of naturally occurring compounds with significant biological activities, where they can act as essential pharmacophores or conformational locks. acs.org

A prominent application of this chemical's derivatives is in the agrochemical sector. 4-tert-butylbenzaldehyde is a key starting material for the synthesis of the fungicide Fenpropimorph. googleapis.comgoogle.com The synthesis involves the condensation of 4-tert-butylbenzaldehyde with propanal, followed by further reaction steps. google.com

In materials science, the bulky tert-butyl group is often incorporated into monomers to enhance the solubility and thermal stability of polymers and to prevent aggregation in functional dyes or organic electronics. The orthoester functionality could be carried through a polymerization process and then hydrolyzed to create functionalized polymers with aldehyde or carboxylic acid side chains.

Development of Novel Synthetic Strategies Utilizing the Aryl Orthoester Moiety

The aryl orthoester group is more than just a masked carbonyl; it is a functional handle that enables unique synthetic strategies. researchgate.net Orthoesters are known to participate in a variety of reactions beyond simple hydrolysis.

Protecting Group: In complex total synthesis, the orthoester can serve as a robust protecting group for a carboxylic acid, stable to basic and nucleophilic conditions under which a standard ester might be cleaved. numberanalytics.com

Named Reactions: Aryl orthoesters can be substrates in reactions such as the Bodroux-Chichibabin aldehyde synthesis, where reaction with a Grignard reagent yields an aldehyde. wikipedia.org

Lewis Acid Catalysis: Reactions involving orthoesters can be promoted by Lewis acids, opening pathways to carbon-carbon bond formation and other functional group interconversions.

The specific structure of this compound, with its defined substitution pattern and stable tert-butyl anchor, makes it an ideal model substrate for exploring and developing new synthetic methodologies centered on the reactivity of the aryl orthoester moiety. nih.gov

Integration in Tandem Reactions and Cascade Processes

There is no available scientific literature detailing the integration of this compound in tandem reactions or cascade processes. The unique steric and electronic properties that this specific compound might impart in such reactions have not been investigated or reported.

Chemo- and Regioselective Transformations for Diverse Product Formation

Similarly, no research has been found that describes the use of this compound in chemo- and regioselective transformations. The directing effects of the tert-butyl and trimethoxymethyl groups on the benzene (B151609) ring in various chemical reactions have not been studied for this particular molecule, and therefore, its potential for selective product formation is unknown.

Due to the absence of data, no research findings or data tables can be generated for the specified compound and its applications.

Compound Names Mentioned

Characterization and Analysis of this compound: A Methodological Overview

Introduction

This compound is an organic compound featuring a benzene ring substituted with a tert-butyl group and a trimethoxymethyl group at the para position. The comprehensive characterization of such a molecule is fundamental to understanding its chemical properties, purity, and potential applications. This process relies on a suite of advanced analytical techniques to elucidate its structure, determine its molecular weight, and assess its purity. While specific experimental data for this compound is not widely available in published literature, this article outlines the standard and essential analytical methodologies that would be employed in its research and characterization.

Conclusion

1-(tert-Butyl)-4-(trimethoxymethyl)benzene stands as a prime example of a rationally designed synthetic intermediate. By combining the reliable reactivity of the aryl alkyl orthoester functional group with the steric and electronic influence of a para-tert-butyl substituent, this compound offers chemists a valuable tool for advanced organic synthesis. Its primary utility as a robust protecting group for carboxylic acids, stable to a wide range of reagents yet easily removed under mild acidic conditions, underscores its potential in the construction of complex molecular architectures. As the demands for synthetic efficiency and selectivity grow, the strategic application of such tailored building blocks will continue to be a critical component of chemical innovation.

Future Directions and Emerging Research Avenues in Aryl Orthoester Chemistry

Sustainable and Green Synthesis Approaches for 1-(tert-Butyl)-4-(trimethoxymethyl)benzene

The principles of green chemistry are increasingly integral to modern synthetic methodologies, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. Future research into the synthesis of this compound is expected to align with these principles, moving beyond traditional methods to more environmentally benign alternatives.

Key research avenues include:

Atom-Economical Reagents: Traditional orthoester synthesis often involves reagents that lead to significant waste. A greener approach would involve exploring the use of dimethyl carbonate (DMC) as a methylating agent. researchgate.net DMC is a non-toxic and biodegradable reagent that offers a safer alternative to conventional methylating agents.

Catalytic Systems: The development of efficient catalytic systems can significantly improve the sustainability of the synthesis. This includes the use of ionic liquids as catalysts, which can be recycled and reused, minimizing waste. researchgate.net Another promising area is the application of phase-transfer catalysis (PTC), a technique known for its operational simplicity, high conversion rates under mild conditions, and eco-friendly nature. bcrec.idsemanticscholar.orgresearchgate.net

Alternative Reaction Media: Shifting away from volatile organic solvents is a primary goal of green chemistry. Research into conducting the synthesis in greener media, such as water or under solvent-free conditions, is a critical future direction. nih.govresearchgate.net Water is an inexpensive and safe solvent, while solvent-free reactions eliminate solvent waste entirely. nih.govresearchgate.net

Table 1: Potential Green Synthesis Strategies

| Strategy | Description | Potential Advantages |

|---|---|---|

| Use of Dimethyl Carbonate (DMC) | Employing DMC as a non-toxic methylating agent. | Environmentally benign, biodegradable, reduced toxicity. researchgate.net |

| Ionic Liquid Catalysis | Utilizing ionic liquids as recyclable catalysts. | Catalyst reusability, reduced waste, potentially milder reaction conditions. researchgate.net |

| Phase-Transfer Catalysis (PTC) | Using PTC to facilitate reactions in heterogeneous systems. | Mild conditions, high yields, reduced need for anhydrous solvents. bcrec.idsemanticscholar.org |

| Aqueous or Solvent-Free Conditions | Performing synthesis in water or without any solvent. | Elimination of volatile organic solvents, improved safety, reduced environmental impact. nih.govresearchgate.net |

Development of Novel Catalytic Systems for Selective Transformations of the Compound

The trimethoxymethyl group is the most reactive site on this compound, offering a versatile handle for a variety of chemical transformations. Future research will likely focus on developing novel catalytic systems to control the reactivity of this group with high selectivity.

pH-Controlled Hydrolysis: Orthoesters are known for their pH-sensitive hydrolysis to form esters, a property that can be finely tuned. nih.govnih.gov The development of specific Brønsted or Lewis acid catalysts could enable the selective hydrolysis of the orthoester under very mild conditions, providing a controlled route to the corresponding methyl ester or carboxylic acid. This pH-dependent reactivity is a key feature for creating stimuli-responsive systems. nih.gov

Transesterification and Exchange Reactions: Catalytic systems, potentially based on Lewis acids or transition metals, could facilitate the exchange of the methoxy (B1213986) groups with other alcohols. This would allow for the synthesis of a diverse library of related orthoesters with varied properties, all derived from a common precursor. nih.gov

C-H Bond Functionalization: A more advanced research direction involves the development of catalytic systems that can selectively activate and functionalize the C-H bonds on the aromatic ring. The orthoester group could act as a directing group, guiding a transition metal catalyst to a specific position on the benzene (B151609) ring to introduce new functional groups. Recent advances have demonstrated the catalytic silylation of C-H bonds, a strategy that could potentially be adapted for this compound. nih.gov

Table 2: Potential Catalytic Transformations

| Transformation | Catalyst Type | Potential Product |

|---|---|---|

| Selective Hydrolysis | Mild Brønsted/Lewis Acids | Methyl 4-(tert-butyl)benzoate |

| Orthoester Exchange | Lewis Acids | Aryl orthoesters with different alkoxy groups |

| Directed C-H Activation | Transition Metals (e.g., Pd, Rh) | Functionalized aromatic derivatives |

Expansion of Synthetic Scope to Novel Molecular Architectures and Scaffolds

The unique combination of a sterically demanding tert-butyl group and a synthetically versatile orthoester makes this compound an attractive building block for constructing complex molecular architectures and novel scaffolds.

Precursor for Rigid Scaffolds: The 1,4-disubstituted benzene ring provides a rigid, linear core. The tert-butyl group can act as a "buttressing" group, influencing the conformational preferences and solid-state packing of larger molecules. This makes the compound a candidate for creating scaffolds for protein-protein interaction inhibitors or helix mimetics. researchgate.net

Dynamic Covalent Chemistry: The orthoester linkage is a prime example of a dynamic covalent bond, capable of forming and breaking under equilibrium conditions. nih.govacs.org This allows the compound to be used in the template-driven self-assembly of complex structures like macrocycles, cryptands, or molecular cages. nih.govacs.org The formation of such architectures can be directed by the presence of specific ions or guest molecules. nih.gov

Polymer Synthesis: The orthoester group can be incorporated into polymer backbones. Due to its acid sensitivity, this would result in degradable polymers that can break down under specific pH conditions. nih.gov This is a highly desirable property for creating environmentally friendly plastics or materials for controlled release applications.

Interdisciplinary Research Applications in Materials Science and Chemical Biology (excluding clinical data)

The unique chemical properties of this compound open up possibilities for its use in interdisciplinary fields, particularly materials science and chemical biology.

Materials Science:

Stimuli-Responsive Materials: The pH-labile nature of the orthoester group is the key feature for creating "smart" materials. nih.govacs.org Polymers or gels incorporating this moiety could be designed to degrade or change their properties (e.g., swelling, solubility) in response to a decrease in pH.

Supramolecular Assemblies: As a component in dynamic covalent chemistry, the compound could be used to build adaptive supramolecular materials. nih.gov These materials could potentially reconfigure their structure in response to external stimuli, leading to applications in sensing or self-healing materials.

Chemical Biology:

Chemical Probes and Caging Groups: In chemical biology, small molecules are essential tools for studying biological processes. youtube.com The orthoester can function as a "cage" for a bioactive molecule. This caged compound would be inactive until it encounters an acidic environment, such as that found in endosomes or lysosomes within a cell, at which point the orthoester hydrolyzes and releases the active molecule.

Bioorthogonal Chemistry: The development of bioorthogonal reactions—reactions that can occur in a complex biological environment without interfering with native processes—is a major area of research. burleylabs.co.uk Future work could explore the unique reactivity of the orthoester group in developing new bioorthogonal cleavage or ligation strategies for labeling and tracking biomolecules.

Table 3: Interdisciplinary Research Applications

| Field | Application | Key Feature |

|---|---|---|

| Materials Science | pH-Responsive Degradable Polymers | Acid-sensitive orthoester linkage. nih.gov |

| Materials Science | Self-Assembling Supramolecular Materials | Dynamic covalent nature of the orthoester. nih.govacs.org |

| Chemical Biology | pH-Activated Release of Bioactive Molecules | Hydrolysis of orthoester in acidic cellular compartments. |

| Chemical Biology | Development of Chemical Probes | Unique reactivity for potential bioorthogonal reactions. burleylabs.co.uk |

Q & A

Q. What are the optimal synthetic routes for 1-(tert-Butyl)-4-(trimethoxymethyl)benzene, and what reaction conditions ensure high yields?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation, where tert-butyl alcohol and trimethoxymethyl chloride react with benzene derivatives under anhydrous conditions using Lewis acid catalysts (e.g., AlCl₃). Temperature control (0–25°C) and slow reagent addition minimize side reactions. Post-synthesis purification involves column chromatography with silica gel and hexane/ethyl acetate gradients . For trimethoxymethyl group introduction, nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) is recommended .

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃, 400 MHz) identifies tert-butyl protons as a singlet at ~1.3 ppm and trimethoxymethyl protons as a singlet at ~3.8 ppm. Aromatic protons appear as a doublet (J = 8 Hz) near 7.2–7.5 ppm.

- FT-IR : Stretching vibrations for C-O (1250–1050 cm⁻¹) and tert-butyl C-C (1360–1390 cm⁻¹) confirm functional groups.

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H]⁺ and fragments indicative of tert-butyl and trimethoxymethyl cleavage .

Q. What stability considerations are critical for storing and handling this compound?

- Methodological Answer : Store in airtight, amber glass containers under inert gas (N₂/Ar) at –20°C to prevent oxidation. Avoid prolonged exposure to moisture, as the trimethoxymethyl group may hydrolyze. Waste disposal requires segregation of halogenated solvents (e.g., DCM) and neutralization of acidic byproducts before professional treatment .

Q. What protocols assess the biological activity of this compound in enzyme inhibition studies?

- Methodological Answer : Use fluorescence-based assays (e.g., cytochrome P450 inhibition) with recombinant enzymes. Prepare stock solutions in DMSO (<1% final concentration) to avoid solvent interference. IC₅₀ values are determined via dose-response curves (0.1–100 µM) with positive controls (e.g., ketoconazole). Kinetic studies (Lineweaver-Burk plots) differentiate competitive/non-competitive inhibition .

Q. Which derivatives of this compound are commonly synthesized for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Trimethoxymethyl Replacement : Substitute with ethoxy or hydroxyethyl groups to study steric effects.

- tert-Butyl Isosteres : Replace with cyclopropyl or adamantyl groups to evaluate hydrophobic interactions.

Derivatives are synthesized via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, followed by HPLC purification .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictory data on this compound’s reactivity in electrophilic substitution reactions?

- Methodological Answer : Isotopic labeling (e.g., deuterated benzene) combined with kinetic isotope effect (KIE) measurements clarifies whether the rate-determining step involves σ-complex formation or proton transfer. Computational DFT studies (B3LYP/6-31G*) model transition states to identify steric effects from the tert-butyl group .

Q. What computational strategies predict the regioselectivity of cross-coupling reactions involving this compound?

- Methodological Answer : Use molecular docking (AutoDock Vina) to simulate interactions with palladium catalysts (e.g., Pd(PPh₃)₄). Fukui indices derived from DFT calculations (Gaussian 16) identify electrophilic/nucleophilic sites. Compare predicted vs. experimental regioselectivity using HPLC-MS .

Q. How should researchers address discrepancies in reported biological activity data across studies?

- Methodological Answer :

- Meta-analysis : Normalize data using Z-scores to account for assay variability (e.g., enzyme source, buffer pH).

- Orthogonal Assays : Validate inhibition claims with SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., HEK293 cells).

- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) .

Q. What methodologies enable bioconjugation of this compound for targeted drug delivery systems?

- Methodological Answer :

- Click Chemistry : Introduce an alkyne handle via Sonogashira coupling for azide-alkyne cycloaddition.

- Prodrug Design : Esterify the trimethoxymethyl group with PEG-linked carboxylic acids for pH-sensitive release.

Monitor conjugation efficiency via MALDI-TOF MS .

Q. How do solvent polarity and proticity influence the compound’s catalytic hydrogenation efficiency?

- Methodological Answer :

Screen solvents (e.g., EtOH, THF, DMF) under H₂ (1–5 atm) with Pd/C (10% w/w). Polar aprotic solvents (DMF) enhance hydrogen adsorption on the catalyst surface, increasing turnover frequency (TOF). Protic solvents (EtOH) may deactivate the catalyst via hydroxyl group coordination. Monitor conversions via GC-FID .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.